molecular formula C14H10F3N3OS2 B2458317 6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 303996-47-6

6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B2458317
CAS No.: 303996-47-6
M. Wt: 357.37
InChI Key: CWJAHKCPRQQPQF-CNHKJKLMSA-N
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Description

6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a useful research compound. Its molecular formula is C14H10F3N3OS2 and its molecular weight is 357.37. The purity is usually 95%.
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Properties

IUPAC Name

(NE)-N-[[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS2/c15-14(16,17)10-3-1-2-9(6-10)8-23-12-11(7-18-21)20-4-5-22-13(20)19-12/h1-7,21H,8H2/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJAHKCPRQQPQF-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(N3C=CSC3=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-cancer, antibacterial, and other pharmacological effects, supported by various research findings and case studies.

  • Molecular Formula : C14H10F3N3OS2
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 303996-47-6
  • IUPAC Name : (NE)-N-[[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its antibacterial properties.

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit promising anti-cancer activities. For instance:

  • A study demonstrated that related imidazole derivatives have shown effective cytotoxicity against various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways and inhibiting key signaling pathways such as PI3K/AKT .
  • In vivo studies on tumor-bearing mice showed significant suppression of tumor growth when treated with similar thiazole derivatives, suggesting a potential role for this compound in cancer therapy .

Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains:

  • In vitro tests indicated that the compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • The compound's structure allows for interaction with bacterial enzymes, potentially disrupting their function and leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of the compound:

  • Study on Cancer Cell Lines :
    • Objective : To determine the cytotoxic effect on MCF-7 breast cancer cells.
    • Findings : The compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups. Flow cytometry analyses confirmed increased apoptosis rates in treated cells.
  • Antibacterial Efficacy :
    • Objective : To assess the antibacterial activity against E. coli and S. aureus.
    • Findings : The compound demonstrated an MIC of 50 µg/mL against S. aureus, suggesting it could be a candidate for further development as an antibacterial agent.

Data Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
Anti-CancerMCF-7 Breast Cancer Cells25 µM
AntibacterialS. aureus50 µg/mL
AntibacterialE. coli100 µg/mL

Scientific Research Applications

The compound has been studied for several pharmacological effects:

  • Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents.
  • Antibacterial Properties : The compound has demonstrated effectiveness against several bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which can protect cells from oxidative stress, potentially reducing the risk of chronic diseases.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Case Study 1 : A study published in a peer-reviewed journal examined the anticancer effects of this compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth and induced apoptosis in vitro.
  • Case Study 2 : Another research project investigated its antibacterial activity against resistant strains of Staphylococcus aureus. The findings showed significant inhibition zones in agar diffusion tests, suggesting its potential as a new antibacterial agent.

Potential Therapeutic Uses

Given its biological activities, 6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime may be explored for:

  • Cancer Treatment : As a lead compound for developing novel anticancer therapies.
  • Antibacterial Formulations : Potential use in formulations targeting resistant bacterial infections.
  • Antioxidant Supplements : Possible incorporation into dietary supplements aimed at reducing oxidative stress.

Q & A

Q. How should researchers address contradictory cytotoxicity results between 2D cell monolayers and 3D tumor spheroids?

  • Methodological Answer :
  • Penetration Studies : Use confocal microscopy with fluorescently labeled compounds to assess spheroid penetration depth .
  • Hypoxia Mimetics : Compare activity under normoxic vs. hypoxic conditions to account for microenvironmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.